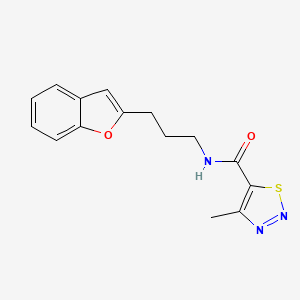![molecular formula C14H14ClN3O3S B2548955 8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-65-5](/img/structure/B2548955.png)
8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a pyridine ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a fused ring system with a pyrimidine and a pyridine ring. The chloro group would be attached to one of the carbon atoms in the ring, and the cyclopropylsulfonyl group would be attached to another carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chloro and cyclopropylsulfonyl groups could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on substituted tricyclic compounds, including pyrido and pyrimidine derivatives, has led to the development of compounds with significant anti-bacterial and anti-fungal activities. These compounds are synthesized from chloro-substituted precursors using various starting materials and are characterized by their spectral and microanalytical data (Mittal, Sarode, & Vidyasagar, 2011).
- The crystal structure of cyclosulfamuron, a compound related to the chemical family of interest, has been detailed, highlighting the dihedral angles and hydrogen bonding within the structure. This information is vital for understanding the molecular interactions and properties of similar compounds (Kang, Kim, Kwon, & Kim, 2015).
Antimicrobial Activity
- The synthesis of novel sulfonic cytosine derivatives, including imidazo and pyrimidin-ones, has been explored for their antiviral activity. These studies provide a basis for the development of compounds with potential therapeutic applications (Solomyannyi, Shablykina, Moskvina, Khilya, Rusanov, & Brovarets, 2019).
Structural Analysis and Reactivity
- The structural and functional analysis of DNA photolyase, an enzyme that repairs DNA damaged by UV light, relies on the understanding of the chemical structures similar to the compound of interest. This research sheds light on the enzymatic mechanisms involving pyrimidine dimers, which are relevant to the study of related chemical compounds (Sancar, 1994).
- Cycloaddition reactions involving N-imidoyl sulfoximides and cyclopropenone derivatives have been studied, leading to the formation of pyrimidinone or pyrrolinone derivatives. These reactions contribute to the understanding of the chemical reactivity of compounds containing pyrimidine rings (Yoshida, Sogame, Takishita, & Ogata, 1983).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
13-chloro-5-cyclopropylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-9-1-4-13-16-12-5-6-17(22(20,21)10-2-3-10)8-11(12)14(19)18(13)7-9/h1,4,7,10H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCDNCZDJYCSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

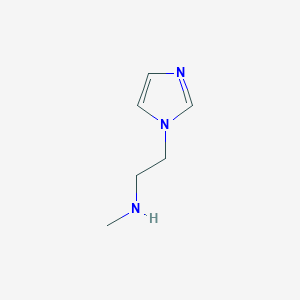
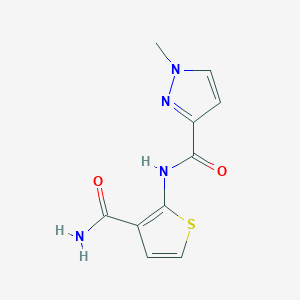
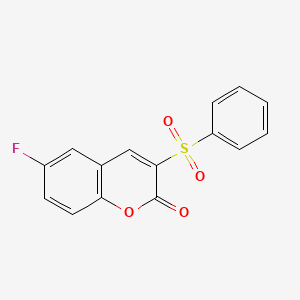
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)
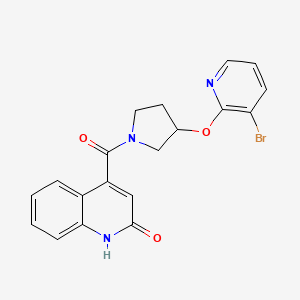
![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)
![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)
![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)
![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)
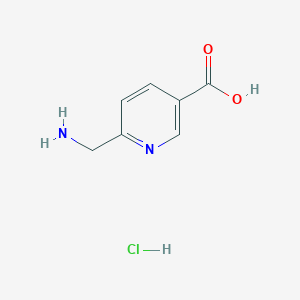
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)
